molecular formula C12H16O3 B020235 Ethyl 2,6-dimethylphenoxyacetate CAS No. 6279-47-6

Ethyl 2,6-dimethylphenoxyacetate

Cat. No.: B020235
CAS No.: 6279-47-6
M. Wt: 208.25 g/mol
InChI Key: QXQQEZSRMZQLEO-UHFFFAOYSA-N
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Description

Ethyl 2,6-dimethylphenoxyacetate is an organic compound with the molecular formula C12H16O3. It is an ester derived from 2,6-dimethylphenol and ethyl bromoacetate. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,6-dimethylphenoxyacetate can be synthesized through the reaction of 2,6-dimethylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in acetone at room temperature for 24 hours. The mixture is then filtered, and the filtrate is concentrated to obtain the crude product .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dimethylphenoxyacetate undergoes various chemical reactions, including:

    Substitution Reactions: The ester group can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The ester can be hydrolyzed to produce 2,6-dimethylphenol and ethyl acetate.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous medium.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Various substituted phenoxyacetates.

    Hydrolysis: 2,6-dimethylphenol and ethyl acetate.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

Ethyl 2,6-dimethylphenoxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2,6-dimethylphenoxyacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing 2,6-dimethylphenol, which can interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,4-dimethylphenoxyacetate
  • Ethyl 2,5-dimethylphenoxyacetate
  • Ethyl 2,3-dimethylphenoxyacetate

Uniqueness

Ethyl 2,6-dimethylphenoxyacetate is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological interactions. This positional isomerism can result in different physical and chemical properties compared to its analogs .

Properties

IUPAC Name

ethyl 2-(2,6-dimethylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-14-11(13)8-15-12-9(2)6-5-7-10(12)3/h5-7H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQQEZSRMZQLEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60279134
Record name Ethyl (2,6-dimethylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6279-47-6
Record name NSC11352
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11352
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (2,6-dimethylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound is prepared using essentially the same procedure used in example 42 except using 2,6-dimethylphenol in place of 4-chloro-2,6-dimethylphenol and ethyl bromoacetate in place of bromoacetonitrile.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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